molecular formula C14H9ClF3NO2 B562751 Efavirenz, (R)- CAS No. 1246812-58-7

Efavirenz, (R)-

Katalognummer: B562751
CAS-Nummer: 1246812-58-7
Molekulargewicht: 319.701
InChI-Schlüssel: XPOQHMRABVBWPR-LNLMKGTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Efavirenz, ®- is a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus type 1 infection. It is a synthetic compound that has been a cornerstone in highly active antiretroviral therapy for many years. Efavirenz, ®- is known for its ability to inhibit the replication of the human immunodeficiency virus by targeting the reverse transcriptase enzyme, which is crucial for the virus’s replication process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Efavirenz, ®- involves several key steps, including the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium. This reaction is typically conducted at low temperatures, around -45°C, to ensure high yield and selectivity. The intermediate formed is then subjected to trifluoroacetylation to produce the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of Efavirenz, ®- is often carried out using continuous flow chemistry. This method enhances the safety and efficiency of the process by improving reaction selectivity and facilitating scale-up. The use of continuous flow reactors allows for better control over reaction conditions and reduces the risk associated with handling pyrophoric reagents like n-butyllithium .

Analyse Chemischer Reaktionen

Types of Reactions

Efavirenz, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to produce derivatives for research purposes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents used include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently employed.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Efavirenz, ®- that may possess different pharmacological activities or improved solubility and stability profiles .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Efficacy

Efavirenz is primarily used in combination with nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of HIV. It has demonstrated high efficacy in both treatment-naïve and treatment-experienced patients. A study involving 314 patients showed that efavirenz, when combined with NRTIs, significantly improved virological outcomes compared to other regimens .

Key Pharmacokinetic Findings

  • Clearance Rates : In a Phase 3 trial, efavirenz clearance was assessed during co-treatment with tuberculosis (TB) medications. The geometric mean ratio of efavirenz clearance with TB drugs was approximately 0.79, indicating modest decreases in clearance but maintaining therapeutic levels .
  • Therapeutic Levels : The target mid-interval efavirenz concentration was >1 mg/L, achieved in over 80% of participants during both ART and TB co-treatment .

Safety Profile

While efavirenz is generally well tolerated, it is associated with some adverse effects:

  • Neuropsychiatric Disturbances : Common side effects include dizziness, insomnia, and vivid dreams. These symptoms often resolve over time but can be persistent for some patients .
  • Hepatotoxicity and Lipid Abnormalities : Some patients experience liver function abnormalities and changes in lipid profiles .

Comprehensive Data Table

Study Population Efficacy Adverse Effects Key Findings
ACTG A5142Treatment-naïve patientsHigher virological efficacy than boosted protease inhibitorsRash, neuropsychiatric issuesLonger time to virological failure compared to other regimens
Phase 3 TrialHIV/TB co-infected patientsMaintained therapeutic levels during co-treatmentMinimal increase in adverse effectsClearance modestly decreased but therapeutic targets met
Taiwanese StudyHIV-infected individuals on half-tablet regimenEffective maintenance of viral suppressionCommon side effects similar to standard dosingSupports simplified dosing strategies

Case Study 1: Efficacy in Treatment-Naïve Patients

In a clinical trial involving treatment-naïve patients, efavirenz combined with two NRTIs resulted in a significant reduction of viral load to undetectable levels within six months. Patients reported manageable side effects, primarily neuropsychiatric disturbances that improved over time.

Case Study 2: Co-Treatment with TB

A study assessing the interaction between efavirenz and rifapentine (a TB medication) found that efavirenz could be safely administered without dose adjustment. This is crucial for managing co-infections prevalent in many populations .

Wirkmechanismus

Efavirenz, ®- exerts its effects by binding to the reverse transcriptase enzyme of human immunodeficiency virus type 1. This binding inhibits the enzyme’s activity, preventing the conversion of viral RNA into DNA, a critical step in the viral replication cycle. The inhibition of reverse transcriptase effectively halts the replication of the virus, reducing the viral load in patients and improving their immune function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Efavirenz, ®- is unique due to its high potency and long half-life, which allows for once-daily dosing. This characteristic improves patient adherence to antiretroviral therapy regimens. Additionally, Efavirenz, ®- has been extensively studied and has a well-established safety and efficacy profile, making it a preferred choice in many treatment protocols .

Biologische Aktivität

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily utilized in the treatment of HIV-1 infection. Its biological activity is characterized by its mechanism of action, pharmacokinetics, metabolism, and associated genetic factors influencing its efficacy and safety. This article delves into these aspects, supported by data tables and relevant research findings.

Efavirenz exerts its antiviral effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The drug must undergo intracellular conversion to its active triphosphorylated form to effectively inhibit viral RNA-directed DNA polymerase. This inhibition prevents the synthesis of viral DNA from RNA templates, thereby reducing the production of new virions .

Key Points:

  • Target Enzyme : Reverse transcriptase.
  • Action : Inhibition of viral RNA conversion to DNA.
  • Effect : Virustatic; does not eliminate HIV from the body.

Pharmacokinetics

The pharmacokinetic profile of efavirenz is notable for its significant inter-individual variability, primarily influenced by genetic polymorphisms in the cytochrome P450 enzyme system, particularly CYP2B6. This variability affects both therapeutic response and adverse effects.

Key Pharmacokinetic Parameters:

  • Half-life : 40-55 hours.
  • Protein Binding : 99.5-99.75%.
  • Metabolism : Primarily via CYP2B6 to inactive hydroxylated metabolites.
  • Elimination : Predominantly through urinary excretion of metabolites .

Genetic Variability and Pharmacogenomics

Genetic factors significantly influence efavirenz metabolism and efficacy. For instance, individuals with the homozygous G516T genotype of CYP2B6 exhibit increased plasma levels of efavirenz, which can lead to higher rates of neuropsychiatric side effects but does not correlate with treatment failure. This polymorphism is especially prevalent among African populations .

Table 1: Genetic Variants Affecting Efavirenz Metabolism

GenotypeEffect on MetabolismPrevalence in Population
CYP2B6 G516TIncreased plasma levelsHigher in African descent
CYP2B6 C1459TNo significant effectVariable

Side Effects and Toxicity

While efavirenz is effective against HIV, it is associated with various side effects, particularly neuropsychiatric symptoms such as dizziness, insomnia, and vivid dreams. These adverse effects are more pronounced in individuals with certain genetic backgrounds that affect drug metabolism .

Case Studies and Clinical Findings

Numerous studies have documented the clinical efficacy and safety profile of efavirenz. For example, a decade-long review indicated that efavirenz remains a cornerstone in HIV treatment regimens due to its potent antiviral activity and manageable side effect profile when appropriately dosed based on genetic factors .

Table 2: Summary of Clinical Trials Involving Efavirenz

Study NameDesignParticipantsDurationEfficacy Rate (%)Notes
ACTG A5142Open-label25096 weeks89Compared with LPV/r
GS903Double-blind299144 weeks70.6Long-term efficacy
FTC-301ADouble-blind26860 weeks79Included ddI + FTC

Eigenschaften

IUPAC Name

(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154801-74-8
Record name Efavirenz, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EFAVIRENZ, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEE19E5D5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does Efavirenz, (R)-, exert its antiretroviral effect and what are the downstream consequences?

A1: Efavirenz, (R)-, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to the reverse transcriptase enzyme of HIV-1, preventing the conversion of viral RNA into DNA [, , ]. This effectively halts the replication cycle of the virus within infected cells.

Q2: What is the relationship between Cerebrospinal Fluid (CSF) and brain tissue concentrations of Efavirenz, (R)-, and what are the implications for treatment efficacy?

A2: While CSF concentrations are often used as a surrogate for drug concentrations in brain tissue, research indicates that this is not accurate for most antiretrovirals []. In a study using non-human primate models, CSF concentrations of most antiretrovirals, with the exception of Efavirenz, (R)-, were significantly lower than brain tissue concentrations and showed poor agreement. This finding highlights the importance of directly measuring drug concentrations in target tissues, especially when evaluating the efficacy of antiretroviral therapies in the central nervous system.

Q3: How does the presence of specific mutations in the HIV-1 reverse transcriptase enzyme affect the efficacy of Efavirenz, (R)-?

A3: The emergence of specific mutations in the HIV-1 reverse transcriptase gene can lead to resistance against Efavirenz, (R)- []. For instance, mutations like V106M, K101E, and P225H are commonly associated with Efavirenz, (R)-, resistance. Notably, high-level resistance is primarily attributed to the Y188L and M230L mutations. These findings underscore the importance of genotypic resistance testing before initiating Efavirenz, (R)-, therapy, especially in patients with prior NNRTI exposure.

Q4: How does the genetic makeup of a patient, specifically regarding the CYP2B6 gene, influence the metabolism and ultimately the efficacy of Efavirenz, (R)-?

A4: Genetic variations in the CYP2B6 gene, particularly the CYP2B66 allele, can significantly impact the metabolism of Efavirenz, (R)- []. Individuals carrying the 6/6 genotype exhibit significantly lower clearance and higher exposure to Efavirenz, (R)-, compared to those with the 1/*1 genotype. This difference in drug exposure can lead to variations in treatment response and potential toxicity.

Q5: What are the potential analytical methods for quantifying Efavirenz, (R)-, in biological samples, and what considerations are crucial for their validation?

A5: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed to determine Efavirenz, (R)-, concentrations in human plasma and pharmaceutical formulations [, ]. Method validation is crucial to ensure the accuracy, precision, linearity, and specificity of the analytical method. These validations are essential to generate reliable and reproducible data for pharmacokinetic studies and therapeutic drug monitoring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.